molecular formula C5H6N4 B1380354 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile CAS No. 1393101-11-5

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

Cat. No.: B1380354
CAS No.: 1393101-11-5
M. Wt: 122.13 g/mol
InChI Key: DKIXJJWMOCKVJG-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound with a pyrazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most well-known method for synthesizing 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile involves a three-component cyclocondensation reaction. This reaction typically includes aldehydes, phenyl hydrazine derivatives, and malononitrile . The reaction is often carried out using various catalysts and reagents such as sodium ascorbate, molecular iodine, ionic liquids, nanoparticles, and more . For example, a novel one-pot, multicomponent protocol using alumina–silica-supported manganese dioxide as a recyclable catalyst in water has been developed .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and reduce costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the amino and cyano groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have enhanced biological activities or different physical properties suitable for specific applications.

Scientific Research Applications

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino-pyrazoles such as:

Uniqueness

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological targets and its versatility in chemical reactions make it a valuable compound in research and industrial applications.

Biological Activity

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile (referred to as 4-A-1-M-Pyrazole-5-CN) is a heterocyclic compound belonging to the pyrazole family. It has gained attention in pharmacological research due to its diverse biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H6_6N4_4. The compound features a pyrazole ring with an amino group at position 4, a methyl group at position 1, and a carbonitrile group at position 5. This unique structure contributes to its reactivity and interaction with biological targets.

Anti-inflammatory Activity

Research indicates that 4-A-1-M-Pyrazole-5-CN exhibits significant anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. In vitro studies demonstrated that compounds structurally related to 4-A-1-M-Pyrazole-5-CN can selectively inhibit COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Properties

The compound has also been studied for its anticancer potential. It inhibits specific enzyme activities associated with cancer progression, particularly those involved in cell proliferation and survival pathways. For instance, molecular docking studies have identified potential binding sites on target proteins that are critical for cancer cell growth .

Antiviral Activity

In addition to its anti-inflammatory and anticancer properties, this compound has shown promise as an antiviral agent. Some derivatives exhibit activity against viruses such as the hepatitis A virus (HAV) and tobacco mosaic virus (TMV), indicating its potential utility in antiviral drug development .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes, modulating their activity through competitive or non-competitive inhibition.
  • Molecular Interactions : Its amino group facilitates interactions with metal ions and other biomolecules, enhancing its biological efficacy .

Study on Anti-inflammatory Effects

A study conducted by researchers evaluated the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in edema formation compared to control groups treated with saline. The compound demonstrated an inhibition percentage of approximately 65% in swelling induced by inflammatory agents .

Anticancer Research

Another study focused on the anticancer properties of this compound. In vitro tests showed that treatment with this compound led to a dose-dependent decrease in the viability of cancer cell lines, particularly breast and prostate cancer cells. The IC50_{50} values ranged from 10 µM to 20 µM, indicating potent activity against these cell lines .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Characteristics
4-Amino-3-methyl-1H-pyrazole Amino group at position 4Exhibits different biological activity profiles
3-Amino-1-methyl-1H-pyrazole Amino group at position 3Potentially different reactivity due to positioning
5-Amino-4-cyanopyrazole Cyanide at position 4Increased reactivity due to additional nitrile functionality
4-Amino-1-(substituted aryl)-pyrazoles Substituted aryl groups at position 1Enhanced biological activity based on aryl substitution

This table illustrates the structural diversity among pyrazole derivatives and their varying biological activities, highlighting the unique profile of this compound.

Properties

IUPAC Name

4-amino-2-methylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c1-9-5(2-6)4(7)3-8-9/h3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIXJJWMOCKVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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